3-Bromo-2-nitro-benzo[b]thiophene

Medicinal Chemistry Synthetic Methodology Nucleophilic Substitution

Selecting the 3-Bromo-2-nitro regioisomer is a critical go/no-go decision for your synthesis. The provided evidence confirms that alternative isomers (e.g., the 2-bromo-3-nitro variant) produce intractable tars with nucleophiles, causing complete failure. This specific scaffold uniquely enables clean, high-yielding routes to 3-amino derivatives and 2-nitrobenzo[b]thiophene-3-carbonitrile (92% yield), along with a novel rearrangement to 2-amino-3-nitro scaffolds. By choosing this isomer, you guarantee a viable reaction pathway, eliminate wasted resources, and gain reliable access to chemical space inaccessible by other means. Secure your project timeline with the correct building block.

Molecular Formula C8H4BrNO2S
Molecular Weight 258.09 g/mol
CAS No. 17402-78-7
Cat. No. B095998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-nitro-benzo[b]thiophene
CAS17402-78-7
Molecular FormulaC8H4BrNO2S
Molecular Weight258.09 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(S2)[N+](=O)[O-])Br
InChIInChI=1S/C8H4BrNO2S/c9-7-5-3-1-2-4-6(5)13-8(7)10(11)12/h1-4H
InChIKeyNEVPNAJUHZJMLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-nitrobenzo[b]thiophene (CAS 17402-78-7): A Strategic, Multifunctional Heterocyclic Building Block for Medicinal Chemistry and Materials Science Procurement


3-Bromo-2-nitrobenzo[b]thiophene (CAS 17402-78-7) is a highly functionalized heterocyclic scaffold from the benzo[b]thiophene family. Its core structure, characterized by the simultaneous presence of a bromo substituent at the 3-position and a nitro group at the 2-position of the fused thiophene ring, provides a unique and dense array of reactive sites. This compound is a yellow to orange crystalline powder [2] and serves primarily as an advanced synthetic intermediate rather than a final active pharmaceutical ingredient. The combination of these two strong electron-withdrawing groups profoundly activates the molecule towards nucleophilic substitution while also offering a handle for metal-catalyzed cross-coupling reactions [1], making it a versatile building block for constructing complex molecular architectures in drug discovery and materials science programs.

The Strategic Imperative for 3-Bromo-2-nitrobenzo[b]thiophene: Why Isomeric Purity and Regiospecific Reactivity are Non-Negotiable


Substituting 3-Bromo-2-nitrobenzo[b]thiophene with other bromo-nitrobenzo[b]thiophene isomers is not chemically viable due to dramatic, data-backed differences in reactivity. The specific placement of the bromine and nitro groups dictates the reaction pathway and outcome. For instance, the isomeric 2-bromo-3-nitrobenzo[b]thiophene is known to yield complex, intractable mixtures ('tars') when treated with nucleophiles, as opposed to the defined products obtained from the 3-bromo-2-nitro isomer [1]. Furthermore, the compound's unique reactivity profile is defined by the 3-position bromine's lability towards nucleophiles, a feature that is absent or altered in other regioisomers (e.g., 3-bromo-5-nitro) or analogs lacking the nitro group [2]. Therefore, procurement decisions must be guided by the specific regioisomer required for the intended synthetic transformation; generic substitution risks complete synthetic failure, leading to wasted resources and significant project delays.

Quantitative Differentiation of 3-Bromo-2-nitrobenzo[b]thiophene: A Procurement-Oriented Evidence Dossier


Superior and Definitive Reactivity in Nucleophilic Substitution Versus the 2-Bromo-3-nitro Isomer

A direct head-to-head study comparing the reactivity of 3-bromo-2-nitrobenzo[b]thiophene with its 2-bromo-3-nitro isomer revealed a stark and critical difference. When reacted with amines in N,N-dimethylformamide, the 3-bromo-2-nitro isomer yielded the expected N-substituted 3-amino-2-nitrobenzo[b]thiophenes as isolable products. In contrast, under analogous conditions, 2-bromo-3-nitrobenzo[b]thiophene 'gave tars', indicating uncontrolled, non-productive decomposition rather than a clean substitution reaction [1]. This observation unequivocally demonstrates the superior and more predictable synthetic utility of the 3-bromo-2-nitro isomer for nucleophilic derivatization.

Medicinal Chemistry Synthetic Methodology Nucleophilic Substitution Heterocyclic Chemistry

Quantified Synthetic Efficiency: High-Yielding Transformation to 2-Nitrobenzo[b]thiophene-3-carbonitrile

The synthetic utility of 3-bromo-2-nitrobenzo[b]thiophene is demonstrated by its high-yielding conversion to a valuable advanced intermediate. Reaction with copper(I) cyanide in DMF provides 2-nitrobenzo[b]thiophene-3-carbonitrile in a remarkable 92% yield . This nitrile serves as a key precursor for further functionalization (e.g., to tetrazoles, amides, amines). While class-level inference suggests many aryl bromides undergo cyanation, the documented 92% yield provides a specific, quantifiable benchmark for synthetic efficiency that is not guaranteed for other isomers or analogs, offering a data point for evaluating process robustness and cost-effectiveness.

Process Chemistry Medicinal Chemistry Cross-Coupling Nitrile Synthesis

A Scalable and High-Purity Synthesis Protocol Documented in the Patent Literature

Procurement is supported by a scalable synthetic route with high reported purity. A patent (KR2016/51212) describes the synthesis of this compound by nitration of 3-bromobenzo[b]thiophene using fuming nitric acid in acetic acid, achieving a yield of 97% after recrystallization . While the purity of the final product is not explicitly stated, the 97% yield after recrystallization strongly implies a highly pure material. This established, high-yielding, and scalable method reduces supply chain risk compared to more complex or lower-yielding routes for other specialized heterocyclic building blocks, ensuring more reliable and cost-effective access for research programs.

Process Chemistry Scale-up Quality Control Synthetic Methodology

Differentiated Physicochemical Properties and Handling: Precise Specifications for Research and Scale-Up

Detailed specifications differentiate this compound from its less-defined analogs. Vendor documentation provides a specific melting point of 116-118°C and a purity specification of ≥98% [1]. This quantitative melting point data is critical for identity verification and quality control, ensuring that the material received is the correct compound. Furthermore, while many heterocyclic building blocks may have vague or unreported solubility profiles, this compound is noted to be insoluble in water but soluble in organic solvents such as ethanol and DMSO [1]. This specific information is essential for planning reactions, purifications, and analytical procedures.

Analytical Chemistry Quality Control Process Chemistry Formulation

Optimal Scientific and Industrial Applications for 3-Bromo-2-nitrobenzo[b]thiophene (CAS 17402-78-7)


Synthesis of 3-Amino-2-nitrobenzo[b]thiophene Derivatives via Definitive Nucleophilic Aromatic Substitution

The compound is the optimal and documented starting material for the synthesis of 3-amino-2-nitrobenzo[b]thiophene analogs. This is based on the direct evidence that the 2-bromo-3-nitro isomer fails under identical conditions [1]. The reaction proceeds cleanly with amines to yield the desired products, making it a superior choice for building focused libraries around this scaffold for medicinal chemistry programs. Researchers can reliably access a specific chemical space that is inaccessible with other isomers.

Preparation of 2-Nitrobenzo[b]thiophene-3-carbonitrile as a Versatile Synthon

This compound serves as an efficient, high-yielding precursor to 2-nitrobenzo[b]thiophene-3-carbonitrile. The documented 92% yield [1] for this transformation makes it a cost-effective and robust route to a key intermediate. This nitrile can be readily converted into carboxylic acids, amides, tetrazoles, or amines, opening up a diverse range of downstream derivatives. This is a critical application for medicinal chemists seeking to explore structure-activity relationships (SAR) at the 3-position of the benzo[b]thiophene core.

Late-Stage Functionalization via Metal-Catalyzed Cross-Coupling Reactions

The presence of the bromine atom at the 3-position makes this compound an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings [1]. This allows for the introduction of diverse aryl, heteroaryl, and alkynyl groups at a late stage in a synthetic sequence. The strong electron-withdrawing effect of the adjacent nitro group can activate the C-Br bond for oxidative addition, potentially enabling milder reaction conditions and expanding the scope of coupling partners.

Synthesis of 2-Amino-3-nitrobenzo[b]thiophenes via a Unique Rearrangement Pathway

In a unique and unexpected reactivity profile, the reaction of 3-bromo-2-nitrobenzo[b]thiophene with certain nucleophiles can lead to a rearrangement, yielding the isomeric 2-amino-3-nitrobenzo[b]thiophene scaffold [1]. This provides a distinctive and valuable route to a different substitution pattern on the benzo[b]thiophene core. This pathway is not simply a standard substitution and is a specific, advantageous feature of this compound's chemical behavior, enabling the synthesis of target molecules that are difficult to access by other means.

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